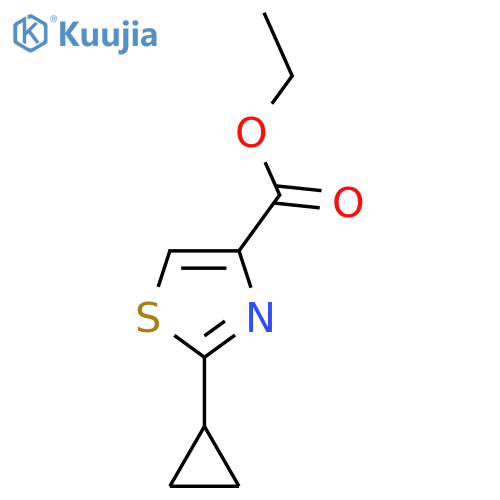Cas no 135207-08-8 (ethyl 2-cyclopropylthiazole-4-carboxylate)

135207-08-8 structure
商品名:ethyl 2-cyclopropylthiazole-4-carboxylate
CAS番号:135207-08-8
MF:C9H11NO2S
メガワット:197.2541410923
MDL:MFCD22988964
CID:2126144
ethyl 2-cyclopropylthiazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-cyclopropylthiazole-4-carboxylate
- 6-Hydroxy-1,4-benzodioxane
-
- MDL: MFCD22988964
- インチ: InChI=1S/C9H11NO2S/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H2,1H3
- InChIKey: GBKDQEYZOBSGCG-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CSC(=N1)C2CC2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
ethyl 2-cyclopropylthiazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189825-250mg |
Ethyl 2-cyclopropylthiazole-4-carboxylate |
135207-08-8 | 95% | 250mg |
$99 | 2023-02-18 | |
| Alichem | A279000079-250mg |
Ethyl 2-cyclopropylthiazole-4-carboxylate |
135207-08-8 | 95% | 250mg |
680.00 USD | 2021-06-15 | |
| Alichem | A279000079-500mg |
Ethyl 2-cyclopropylthiazole-4-carboxylate |
135207-08-8 | 95% | 500mg |
980.00 USD | 2021-06-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58556-2g |
Ethyl 2-cyclopropylthiazole-4-carboxylate, 97% |
135207-08-8 | 97% | 2g |
¥4608.00 | 2022-09-28 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58556-10g |
Ethyl 2-cyclopropylthiazole-4-carboxylate, 97% |
135207-08-8 | 97% | 10g |
¥18348.00 | 2022-09-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87990-5g |
Ethyl 2-cyclopropylthiazole-4-carboxylate |
135207-08-8 | 95% | 5g |
¥3040.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87990-1g |
Ethyl 2-cyclopropylthiazole-4-carboxylate |
135207-08-8 | 95% | 1g |
¥1020.0 | 2024-07-19 | |
| 1PlusChem | 1P009Z37-250mg |
ethyl 2-cyclopropyl-1,3-thiazole-4-carboxylate |
135207-08-8 | 97% | 250mg |
$164.00 | 2023-12-22 | |
| A2B Chem LLC | AE64579-100mg |
Ethyl 2-cyclopropylthiazole-4-carboxylate |
135207-08-8 | 95% | 100mg |
$38.00 | 2024-04-20 | |
| Chemenu | CM189825-5g |
Ethyl 2-cyclopropylthiazole-4-carboxylate |
135207-08-8 | 95% | 5g |
$655 | 2023-02-18 |
ethyl 2-cyclopropylthiazole-4-carboxylate 関連文献
-
1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
135207-08-8 (ethyl 2-cyclopropylthiazole-4-carboxylate) 関連製品
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:135207-08-8)ethyl 2-cyclopropylthiazole-4-carboxylate

清らかである:99%
はかる:1g
価格 ($):214.0